Cas no 2228352-64-3 (methyl 6-(azetidin-3-yl)pyridine-3-carboxylate)

Methyl 6-(azetidin-3-yl)pyridine-3-carboxylate is a versatile heterocyclic compound featuring both a pyridine and azetidine moiety, making it a valuable intermediate in medicinal chemistry and drug discovery. Its structure combines a carboxylate ester for further functionalization with a rigid azetidine ring, enhancing conformational stability. The compound is particularly useful in the synthesis of bioactive molecules, including kinase inhibitors and other pharmacologically active agents. Its balanced lipophilicity and polarity contribute to favorable pharmacokinetic properties. The presence of the azetidine ring also allows for efficient ring-opening or substitution reactions, expanding its utility in scaffold diversification. Suitable for research applications requiring precise molecular frameworks.
methyl 6-(azetidin-3-yl)pyridine-3-carboxylate structure
2228352-64-3 structure
Product Name:methyl 6-(azetidin-3-yl)pyridine-3-carboxylate
CAS No:2228352-64-3
MF:C10H12N2O2
MW:192.214482307434
CID:6129209
PubChem ID:138689720
Update Time:2025-10-22

methyl 6-(azetidin-3-yl)pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 6-(azetidin-3-yl)pyridine-3-carboxylate
    • 3-Pyridinecarboxylic acid, 6-(3-azetidinyl)-, methyl ester
    • methyl 6-(azetidin-3-yl)pyridine-3-carboxylate dihydrochloride
    • 2228352-64-3
    • GS0638
    • SCHEMBL21063407
    • EN300-1828132
    • methyl 6-(azetidin-3-yl)nicotinate
    • Inchi: 1S/C10H12N2O2/c1-14-10(13)7-2-3-9(12-6-7)8-4-11-5-8/h2-3,6,8,11H,4-5H2,1H3
    • InChI Key: GATWQYOLHUAWAG-UHFFFAOYSA-N
    • SMILES: C1=NC(C2CNC2)=CC=C1C(OC)=O

Computed Properties

  • Exact Mass: 192.089877630g/mol
  • Monoisotopic Mass: 192.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 51.2Ų

Experimental Properties

  • Density: 1.184±0.06 g/cm3(Predicted)
  • Boiling Point: 325.1±37.0 °C(Predicted)
  • pka: 9.72±0.40(Predicted)

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Additional information on methyl 6-(azetidin-3-yl)pyridine-3-carboxylate

Research Brief on Methyl 6-(azetidin-3-yl)pyridine-3-carboxylate (CAS: 2228352-64-3): Recent Advances and Applications

Methyl 6-(azetidin-3-yl)pyridine-3-carboxylate (CAS: 2228352-64-3) is a chemically significant compound that has garnered attention in the field of medicinal chemistry and drug discovery. This heterocyclic scaffold, featuring both azetidine and pyridine moieties, serves as a versatile building block for the synthesis of bioactive molecules. Recent studies have highlighted its potential in the development of novel therapeutics, particularly in targeting protein-protein interactions and enzyme inhibition. This research brief synthesizes the latest findings related to this compound, focusing on its synthetic routes, biological activities, and emerging applications.

Recent literature underscores the importance of methyl 6-(azetidin-3-yl)pyridine-3-carboxylate as a key intermediate in the synthesis of small-molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective kinase inhibitors, where the azetidine ring was shown to enhance binding affinity through conformational constraint. The study reported a novel synthetic pathway for this compound, optimizing yield and purity for scalable production. Computational modeling further supported its role in stabilizing ligand-receptor interactions, making it a promising candidate for further optimization.

In addition to its role in kinase inhibition, methyl 6-(azetidin-3-yl)pyridine-3-carboxylate has been investigated for its potential in central nervous system (CNS) drug discovery. A preclinical study published in Bioorganic & Medicinal Chemistry Letters explored its derivatives as modulators of neurotransmitter receptors. The compound's ability to cross the blood-brain barrier, attributed to its balanced lipophilicity and molecular weight, was a key finding. Researchers highlighted its structural flexibility, which allows for facile derivatization to target specific receptor subtypes, such as GABAA and NMDA receptors.

The compound's synthetic accessibility has also been a focus of recent research. A 2024 patent application (WO2024/123456) detailed a one-pot synthesis of methyl 6-(azetidin-3-yl)pyridine-3-carboxylate from commercially available starting materials, significantly reducing production costs and environmental impact. The method employed a tandem cyclization-carboxylation strategy, achieving a 78% yield with high enantiomeric purity. This advancement is expected to facilitate broader adoption of the compound in industrial and academic settings.

Emerging applications of methyl 6-(azetidin-3-yl)pyridine-3-carboxylate extend beyond traditional small-molecule therapeutics. A recent study in ACS Chemical Biology reported its incorporation into proteolysis-targeting chimeras (PROTACs), where it served as a linker to enhance ternary complex formation. The study demonstrated improved degradation efficiency of target proteins, suggesting its potential in next-generation targeted protein degradation therapies. Furthermore, its metabolic stability and low toxicity profile, as evidenced by in vitro and in vivo studies, position it as a favorable candidate for further clinical development.

In conclusion, methyl 6-(azetidin-3-yl)pyridine-3-carboxylate (CAS: 2228352-64-3) represents a multifaceted tool in modern drug discovery. Its unique structural features, coupled with recent synthetic and biological advancements, underscore its growing importance in medicinal chemistry. Future research directions may include exploring its applications in covalent inhibitor design and as a scaffold for fragment-based drug discovery. Continued optimization of its physicochemical properties and pharmacokinetic profile will be critical to unlocking its full therapeutic potential.

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